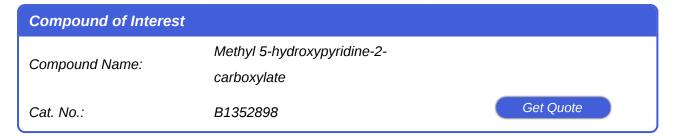


A Comprehensive Technical Guide to Methyl 5hydroxypyridine-2-carboxylate and its Synonyms

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 5-hydroxypyridine-2-carboxylate**, a phenolic compound with known biological activities. This document covers its chemical identity, properties, synthesis, and its role as a modulator of nitric oxide production. Detailed experimental protocols and a summary of its quantitative data are presented to support research and development activities in the pharmaceutical and life sciences sectors.

Chemical Identity and Synonyms

Methyl 5-hydroxypyridine-2-carboxylate is a pyridine derivative with the formal IUPAC name methyl 5-hydroxy-2-pyridinecarboxylate. It is also widely known by its synonym, Methyl 5-hydroxypicolinate.

Synonyms:

- Methyl 5-hydroxypicolinate
- 5-Hydroxy-2-(methoxycarbonyl)pyridine
- 5-Hydroxypyridine-2-carboxylic acid methyl ester



Table 1: Chemical Identifiers

Identifier	Value
CAS Number	30766-12-2
Molecular Formula	C7H7NO3
Molecular Weight	153.14 g/mol
InChI Key	YYAYXDDHGPXWTA-UHFFFAOYSA-N

Physicochemical Properties

Methyl 5-hydroxypyridine-2-carboxylate is typically a pale yellow solid.[1] Its solubility in various solvents is a critical parameter for its application in experimental settings.

Table 2: Physicochemical Data

Property	Value	Source
Physical Form	Pale yellow solid	[1]
Purity	≥97%	[1]
Solubility in DMSO	50 mg/mL (326.50 mM)	[2]
Boiling Point	374.2 °C at 760 mmHg	[3]
Flashing Point	180.1 °C	[3]
Density	1.287 g/cm ³	[3]

Synthesis of Methyl 5-hydroxypyridine-2-carboxylate

The synthesis of **Methyl 5-hydroxypyridine-2-carboxylate** is commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 5-hydroxypyridine-2-carboxylic acid, with methanol in the presence of an acid catalyst.



Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the Fischer esterification of a carboxylic acid.

Materials:

- 5-hydroxypyridine-2-carboxylic acid
- · Methanol (MeOH), anhydrous
- Concentrated sulfuric acid (H₂SO₄)
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Brine (saturated NaCl aqueous solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Ethyl acetate (EtOAc)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 5-hydroxypyridine-2-carboxylic acid (1.0 equivalent) and a large excess of methanol (e.g., to create a 0.33 M solution).
- Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 to 1.0 equivalent) to the stirred mixture.



- Assemble a reflux condenser on top of the flask and heat the mixture to a gentle reflux with continuous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
- Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude Methyl 5-hydroxypyridine-2-carboxylate by a suitable method, such as column chromatography or recrystallization, if necessary.

Logical Workflow for Fischer Esterification



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Caption: Workflow for the synthesis of **Methyl 5-hydroxypyridine-2-carboxylate**.

Biological Activity: Inhibition of Nitric Oxide Production

Methyl 5-hydroxypyridine-2-carboxylate has been identified as a phenolic acid, found in the stems of Mahonia fortunei, that exhibits inhibitory effects on nitric oxide (NO) production in



vitro.[4][5][6] This activity has been observed in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 macrophage cell lines.[4][5]

Table 3: In Vitro NO Inhibitory Activity

Cell Line	Stimulant	IC50 (μM)	Cytotoxicity
RAW264.7	LPS	115.67	No cytotoxic effect observed at 6.25-200 μΜ
BV2	LPS	118.80	No cytotoxic effect observed at 6.25-200 μΜ

Experimental Protocol: Nitric Oxide Assay (Griess Assay)

This protocol describes the measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.

Materials:

- RAW264.7 murine macrophage cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Lipopolysaccharide (LPS)
- Methyl 5-hydroxypyridine-2-carboxylate
- Griess Reagent (typically a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid in phosphoric acid)
- Sodium nitrite (for standard curve)
- 96-well cell culture plates



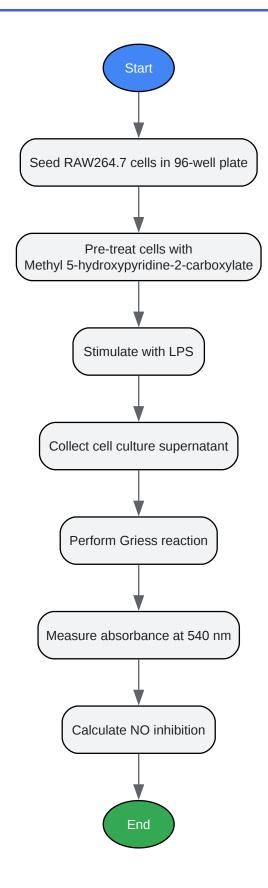
Microplate reader

Procedure:

- Seed RAW264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.
- Pre-treat the cells with various concentrations of **Methyl 5-hydroxypyridine-2-carboxylate** for 2 hours. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).
- Stimulate the cells with LPS (e.g., 1-2 μg/mL) for 18-24 hours to induce nitric oxide production. Include an unstimulated control group.
- After the incubation period, collect the cell culture supernatants.
- Prepare a standard curve using known concentrations of sodium nitrite in the cell culture medium.
- In a separate 96-well plate, mix an equal volume of the collected supernatants and each standard with the Griess reagent (e.g., 100 μL supernatant + 100 μL Griess reagent).
- Incubate the mixture at room temperature for 10-30 minutes, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can then be determined relative to the LPSstimulated control.

Experimental Workflow for NO Assay





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Caption: Workflow for the in vitro nitric oxide inhibition assay.

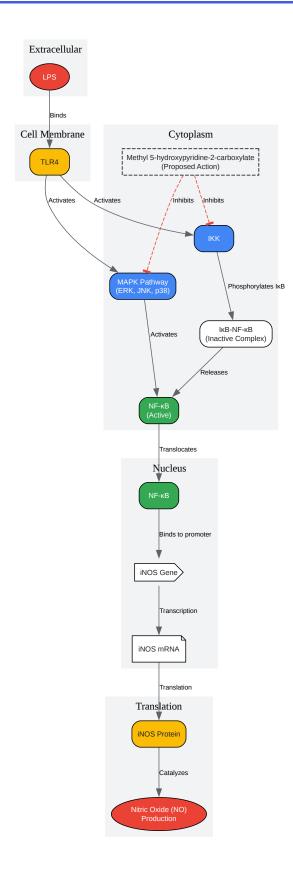


Proposed Mechanism of Action: iNOS Inhibition Signaling Pathway

While the specific signaling pathway for **Methyl 5-hydroxypyridine-2-carboxylate** has not been fully elucidated, as a phenolic compound, it is proposed to inhibit the expression of inducible nitric oxide synthase (iNOS) by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of the iNOS gene and subsequent production of large amounts of nitric oxide. Phenolic compounds can interfere with these pathways, thereby reducing iNOS expression and NO production.

Generalized Signaling Pathway for iNOS Inhibition by Phenolic Compounds





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Caption: Proposed mechanism of iNOS inhibition by phenolic compounds.



Applications in Drug Development

Methyl 5-hydroxypyridine-2-carboxylate and its ethyl ester analog, ethyl 5-hydroxypicolinate, serve as important starting materials and intermediates in the synthesis of more complex pharmaceutical compounds. A notable example is the use of ethyl 5-hydroxypicolinate in the synthesis of Avibactam, a non- β -lactam β -lactamase inhibitor. This highlights the utility of this chemical scaffold in the development of novel therapeutics.

Conclusion

Methyl 5-hydroxypyridine-2-carboxylate is a versatile phenolic compound with established in vitro activity as an inhibitor of nitric oxide production. Its straightforward synthesis via Fischer esterification and its role as a synthetic intermediate make it a compound of interest for researchers in medicinal chemistry and drug development. Further investigation into its specific molecular mechanisms of action could unveil additional therapeutic potentials.

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